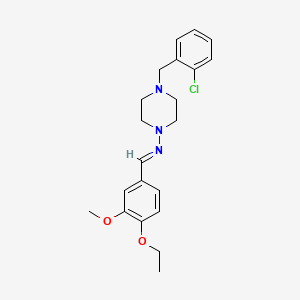

4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine

Description

This compound features a piperazine core substituted with a 2-chlorobenzyl group and an imine-linked 4-ethoxy-3-methoxybenzylidene moiety. Its molecular formula is C₂₁H₂₄ClN₃O₂, with a molecular weight of 385.89 g/mol.

Properties

IUPAC Name |

(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-ethoxy-3-methoxyphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2/c1-3-27-20-9-8-17(14-21(20)26-2)15-23-25-12-10-24(11-13-25)16-18-6-4-5-7-19(18)22/h4-9,14-15H,3,10-13,16H2,1-2H3/b23-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZPFTAMPUGDBN-HZHRSRAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a piperazine ring, which is known for its versatility in pharmacological applications, particularly in the development of psychotropic medications.

Chemical Structure and Properties

The compound's molecular formula is , and it features a complex arrangement of functional groups that may contribute to its biological activity. The presence of both chlorobenzyl and ethoxy-methoxy substitutions suggests potential interactions with various biological targets.

Structural Characteristics

| Feature | Description |

|---|---|

| Piperazine Ring | A six-membered heterocyclic structure containing two nitrogen atoms, known for its role in numerous pharmaceuticals. |

| Chlorobenzyl Moiety | May enhance lipophilicity and facilitate membrane penetration. |

| Ethoxy-Methoxy Substituents | Potentially involved in receptor binding and modulation of biological pathways. |

Biological Activity

The biological activity of 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine has not been extensively documented, but preliminary studies suggest several areas of interest.

Antimicrobial Activity

In vitro studies have indicated that compounds sharing structural similarities with this piperazine derivative exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have shown efficacy against various bacterial strains when tested using tube dilution techniques .

Anticancer Potential

Research involving related compounds has demonstrated anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives evaluated in MTT assays have shown varying degrees of cytotoxicity against cancer cell lines, indicating that 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine may also possess anticancer properties .

Future Directions

Further research is warranted to elucidate the specific mechanisms underlying the biological activities of 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine. Key areas for future exploration include:

- In Vivo Studies : Conducting animal models to assess pharmacokinetics, toxicity, and therapeutic efficacy.

- Mechanistic Studies : Investigating the molecular pathways affected by the compound to understand its action at a cellular level.

- Comparative Analysis : Evaluating the compound's activity against established standards in antimicrobial and anticancer assays to benchmark its efficacy.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene substituent significantly impacts electronic, steric, and solubility properties. Key analogs include:

Key Observations :

- Hydrogen Bonding : The trimethoxy analog () offers three methoxy groups, which may enhance interactions with polar residues in biological targets .

- Steric Effects : The 3-benzyloxy substituent () adds steric bulk, possibly reducing binding efficiency in constrained active sites .

- Electronic Effects : The thienyl group () introduces sulfur’s electronegativity, altering electron distribution and redox properties .

Heterocyclic and Aromatic Modifications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.